![molecular formula C9H8BrF3O B1292856 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol CAS No. 1148050-30-9](/img/structure/B1292856.png)
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol
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Description
The compound "3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol" is a brominated and trifluoromethylated organic molecule. It is structurally related to various compounds that have been studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of both bromine and trifluoromethyl groups suggests that this compound could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated compounds involves multiple steps, including halogenation, oxidation, and the use of Grignard reagents. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved from 1-bromo-3-(trifluoromethyl)benzene via a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall 82.5% yield . Similarly, the preparation of carboxylic acid 4'-bromophenacyl ester derivatives involves the reaction of carboxylate salts with 4'-bromophenacyl triflate in acetonitrile .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within a crystal. For example, the structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one was elucidated using single-crystal XRD, and the data were supported by Density Functional Theory (DFT) calculations .
Chemical Reactions Analysis
The presence of bromine and trifluoromethyl groups in the molecule allows for various chemical reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O leads to both addition-elimination and substitution products . Additionally, the photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol have been studied, revealing insights into the C-Br bond dissociation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The trifluoromethyl group is known to impart unique chemical and physical properties, such as increased lipophilicity and stability. The photodissociation studies of 3-bromo-1,1,1-trifluoro-2-propanol at different wavelengths provide information on the energy distributions and the dynamics of bond cleavage, which are crucial for understanding the reactivity and stability of the compound .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol might interact with its targets, leading to changes that inhibit the activity of certain viruses or other pathogens.
Biochemical Pathways
For instance, pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the inhibition of acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Result of Action
Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQKLBWHNGSIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648865 |
Source
|
Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | |
CAS RN |
1148050-30-9 |
Source
|
Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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